3,3,4,5-Tetrachlorobiphenyl

Description

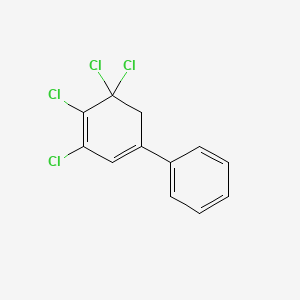

3,3',4,5-Tetrachlorobiphenyl (IUPAC name: 1,1'-Biphenyl, 3,3',4,5-tetrachloro-) is a polychlorinated biphenyl (PCB) congener characterized by chlorine substitutions at the 3, 3', 4, and 5 positions of the biphenyl ring. This compound is part of the tetra-PCB subgroup, which includes 42 possible isomers. Unlike coplanar congeners such as 3,3',4,4'-tetrachlorobiphenyl (PCB 77), 3,3',4,5-tetrachlorobiphenyl lacks full coplanarity due to its asymmetric chlorine arrangement, which reduces its ability to bind to the aryl hydrocarbon (Ah) receptor . Its molecular formula is C₁₂H₆Cl₄, with an average mass of 291.98 g/mol .

Properties

IUPAC Name |

1,2,6,6-tetrachloro-4-phenylcyclohexa-1,3-diene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl4/c13-10-6-9(7-12(15,16)11(10)14)8-4-2-1-3-5-8/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAOJVKRDRAMQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=C(C1(Cl)Cl)Cl)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,5-Tetrachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. One common method is the Gomberg-Bachmann reaction, which involves the reaction of biphenyl with sodium acetate and nitrous acid . The reaction conditions must be carefully controlled to ensure selective chlorination at the desired positions on the biphenyl molecule.

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including this compound, was historically carried out through direct chlorination of biphenyl in the presence of a catalyst. This process allowed for the production of various PCB congeners by adjusting the reaction conditions and the degree of chlorination .

Chemical Reactions Analysis

Types of Reactions

3,3,4,5-Tetrachlorobiphenyl can undergo several types of chemical reactions, including:

Substitution: Chlorine atoms on the biphenyl rings can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common reagents include molecular oxygen and cytochrome P-450 enzymes.

Reduction: Iron oxides and low-voltage electric fields can enhance the dechlorination process.

Substitution: Various nucleophiles can be used to replace chlorine atoms, depending on the desired product.

Major Products Formed

Oxidation: Hydroxylated metabolites such as 6-hydroxy-3,3,4,5-tetrachlorobiphenyl.

Reduction: Dechlorinated biphenyls.

Substitution: Biphenyl derivatives with different functional groups.

Scientific Research Applications

3,3,4,5-Tetrachlorobiphenyl has been extensively studied for its environmental and biological effects. Some key applications include:

Environmental Science: Research on the biotransformation of polychlorinated biphenyls by plants and microorganisms to understand their fate in the environment.

Analytical Chemistry: Development of sensitive detection methods for polychlorinated biphenyls in environmental samples, such as immuno-PCR and electrochemical sensors

Mechanism of Action

The mechanism of action of 3,3,4,5-Tetrachlorobiphenyl involves its interaction with various molecular targets and pathways:

Cytochrome P-450 Enzymes: These enzymes mediate the oxidation of polychlorinated biphenyls, leading to the formation of hydroxylated metabolites.

Aryl Hydrocarbon Receptor (AhR): Polychlorinated biphenyls can bind to the AhR, leading to the activation of gene expression and potential toxic effects.

Endocrine Disruption: Polychlorinated biphenyls can interfere with hormone signaling pathways, leading to adverse effects on reproductive and developmental processes.

Comparison with Similar Compounds

Comparison with Similar Tetrachlorobiphenyls

Structural and Physicochemical Properties

The positions of chlorine atoms significantly influence solubility, polarity, and environmental persistence. Key comparisons include:

Key Observations :

Environmental Behavior and Degradation

Biodegradation and Persistence :

- 3,3',4,5-Tetrachlorobiphenyl: Limited degradation in laboratory ecosystems due to steric hindrance from chlorine atoms at the 3, 3', and 5 positions. Forms stable metabolites resistant to microbial breakdown .

- PCB 52 (2,2',5,5'-tetrachlorobiphenyl) : Higher degradation rates due to less steric hindrance; major degradative products detected in algae and snails .

- PCB 77 (3,3',4,4'-tetrachlorobiphenyl) : Persists in sediments due to strong adsorption to organic matter (Log KOW = 6.72) .

Sorption to Microplastics :

3,3',4,5-Tetrachlorobiphenyl exhibits moderate sorption to polyethylene microplastics (Log KOW ~6.4), lower than PCB 77 but higher than less chlorinated congeners like 2,2',5,5'-tetrachlorobiphenyl (Log KOW = 5.7) .

Toxicological Profiles

Ah-Receptor Activation :

- PCB 77 (3,3',4,4') : Potent Ah-receptor agonist, inducing cytochrome P450 enzymes (CYP1A1/2) and contributing to dioxin-like toxicity .

- 3,3',4,5-Tetrachlorobiphenyl: Minimal Ah-receptor binding due to non-coplanar structure; instead, it may disrupt thyroid hormone transport .

Developmental Toxicity :

- In mice, 3,3',4,4'-tetrachlorobiphenyl causes long-term dopamine depletion in the striatum, while 3,3',4,5-tetrachlorobiphenyl shows weaker neurotoxic effects .

- Symmetrical isomers like 3,3',5,5'-tetrachlorobiphenyl exhibit distinct toxicity pathways, including oxidative stress and mitochondrial dysfunction .

Biomagnification Potential

Key Insight: The anomalously low Log BMFL of 3,3',4,5-Tetrachlorobiphenyl suggests unique metabolic excretion pathways or reduced trophic transfer efficiency compared to other tetra-PCBs .

Biological Activity

3,3,4,5-Tetrachlorobiphenyl (TCBP) is a member of the polychlorinated biphenyl (PCB) family, characterized by its four chlorine atoms attached to biphenyl. This compound has garnered attention due to its significant biological activity and potential health impacts.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₆Cl₄

- Molecular Weight : 319.02 g/mol

- IUPAC Name : 3,3',4,5'-Tetrachlorobiphenyl

The specific arrangement of chlorine atoms in TCBP influences its reactivity and interactions with biological systems. The compound is known to mimic certain natural hormones due to its structural similarity, leading to various endocrine-disrupting effects.

TCBP primarily exerts its biological effects through:

- Aryl Hydrocarbon Receptor (AhR) Activation : TCBP binds to the AhR, a key regulator of xenobiotic metabolism. This interaction can activate cytochrome P450 enzymes, resulting in the formation of reactive metabolites that may cause cellular damage.

- Endocrine Disruption : The compound interferes with hormonal signaling pathways. It can mimic thyroid hormones and bind to hormone receptors, potentially leading to hormonal imbalances and reproductive issues.

Biological Effects

Research indicates that TCBP is associated with several adverse health effects:

- Carcinogenic Potential : Classified as possibly carcinogenic to humans by the International Agency for Research on Cancer (IARC), TCBP exposure has been linked to various cancers.

- Reproductive and Developmental Toxicity : Studies suggest that TCBP can induce hormonal changes affecting reproductive health and developmental processes in exposed organisms.

- Neurotoxicity : There is evidence that TCBP may affect neurological functions, although more research is needed to clarify these effects.

Pharmacokinetics

The pharmacokinetics of TCBP have been studied extensively in animal models. Key findings include:

- Metabolism and Excretion : Research shows that the metabolism of TCBP is slower than expected based on its chlorination level. In rats, tissue concentrations were highest in the liver and adipose tissues after administration .

- Half-life : The half-life for elimination from fat was approximately 33 hours, indicating prolonged retention in fatty tissues compared to other PCB variants .

Case Studies

- Environmental Exposure : A study conducted at Naval Air Station Oceana highlighted the presence of TCBP in environmental samples collected from areas where firefighting foams were used. This investigation aimed to assess potential contamination levels and health risks associated with TCBP exposure .

- Toxicological Assessments : In laboratory studies involving freshwater fish species, exposure to TCBP resulted in altered reproductive behaviors and decreased fertility rates, underscoring its impact on aquatic life.

Comparative Analysis with Similar Compounds

The biological activity of TCBP can be contrasted with other tetrachlorobiphenyls:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2,2',4,4'-Tetrachlorobiphenyl | C₁₂H₈Cl₄ | Different chlorine substitution pattern; more toxic |

| 3,4,4',5-Tetrachlorobiphenyl | C₁₂H₆Cl₄ | Similar structure but different biological activity |

| 2,3',4'-Tetrachlorobiphenyl | C₁₂H₆Cl₄ | Exhibits different endocrine disrupting capabilities |

These compounds vary significantly in their toxicity profiles and biological activities due to differences in chlorine substitution patterns.

Q & A

Q. What analytical techniques are recommended for identifying and quantifying 3,3,4,5-Tetrachlorobiphenyl in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) with a DB-5MS capillary column (60 m × 0.25 mm × 0.25 μm) is widely used for separation and quantification. Internal standards such as 2,4,6-Trichlorobiphenyl (PCB-30, CAS 35693-99-3) or Decachlorobiphenyl (PCB-209) should be incorporated to correct for matrix effects and instrument variability . Quantification requires certified reference standards (e.g., 3,3’,4,5-Tetrachlorobiphenyl Solution, CAS 31508-00-6) at concentrations traceable to NIST or equivalent bodies .

Q. How can researchers differentiate this compound from structurally similar tetrachlorobiphenyl isomers?

Isomer-specific separation relies on retention time indices (RTIs) and mass spectral fragmentation patterns. For example, 3,3’,4,5-Tetrachlorobiphenyl (CAS 31508-00-6) elutes later than non-ortho-substituted isomers like 3,3’,4,4’-Tetrachlorobiphenyl (PCB-77, CAS 32598-13-3) due to differences in planarity and chlorination patterns . Ortho-substituted isomers (e.g., 2,3,4,5-Tetrachlorobiphenyl) exhibit distinct fragment ions (e.g., m/z 292 → 256) compared to non-ortho analogs .

Advanced Research Questions

Q. What experimental designs are effective for studying the photochemical degradation of this compound?

High-temperature photolytic systems (e.g., HTAS or ATPRS) enable controlled degradation studies under simulated environmental conditions. Key parameters include:

- Temperature : 200–700°C to mimic combustion or thermal processing.

- UV exposure : 280–320 nm wavelength range for measuring molar extinction coefficients.

- Sampling : Continuous diode array monitoring (every 2.4 seconds) to track transient intermediates like chlorinated dibenzofurans . Validation requires parallel analysis using HPLC-UV/Vis to confirm degradation products.

Q. How can microbial metabolism of this compound be investigated in plant-microbe symbiosis systems?

Legume-rhizobium models (e.g., soybean-Bradyrhizobium diazoefficiens) are effective for studying dechlorination. Methodological steps include:

- Nodule inoculation : Hup(+) strains to enhance biohydrogen utilization.

- Enzyme assays : Quantify nitrate reductase and biphenyl-2,3-diol 1,2-dioxygenase activity via spectrophotometry (e.g., NADH oxidation at 340 nm).

- Accumulation analysis : GC-ECD to measure residual this compound in root tissues vs. soil .

Q. What methodologies assess the sorption behavior of this compound onto microplastics?

Equilibrium sorption experiments using six common polymers (e.g., polyethylene, polypropylene) involve:

- Batch systems : 24-hour agitation at 25°C in seawater-simulated solutions.

- Quantification : Solid-phase extraction followed by GC-MS to determine partition coefficients (log Kd). For this compound, log Kd values typically range between 6.3–6.7, with higher affinity for hydrophobic polymers like PVC .

Q. How should researchers address contradictory data on the toxicity and bioaccumulation of this compound across studies?

Discrepancies often arise from isomer misidentification or varying exposure models. Mitigation strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.